4-(ethylamino)-1,3-thiazol-2(5H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
4-ethylimino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C5H8N2OS/c1-2-6-4-3-9-5(8)7-4/h2-3H2,1H3,(H,6,7,8) |
InChI Key |
PKWDAFSHOFFXML-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1CSC(=O)N1 |
Origin of Product |
United States |
Significance of the Thiazolone Scaffold in Medicinal Chemistry and Heterocyclic Science
The thiazole (B1198619) ring and its reduced forms, such as thiazolidinones (including thiazolones), are recognized as "privileged scaffolds" in drug discovery. researchgate.netmdpi.com This designation is due to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. mdpi.comnih.gov The unique arrangement of sulfur and nitrogen atoms within the heterocyclic ring allows for various intermolecular interactions, making it a versatile building block for designing new drug-like molecules. researchgate.net
Thiazole-containing compounds are found in nature, for instance in Vitamin B1 (thiamine), and are integral to many synthetic drugs. nih.gov The therapeutic applications of molecules built upon the thiazole and thiazolidinone framework are extensive, demonstrating activities that span numerous disease categories. nih.govnih.gov Researchers have successfully synthesized and tested a vast library of these derivatives, revealing their potential as potent biological agents. mdpi.com The continuous interest in this scaffold stems from its proven success in yielding compounds with significant therapeutic potential, including approved drugs like the antidiabetic agent Pioglitazone and the antiretroviral Ritonavir. mdpi.com
The broad spectrum of biological activities associated with the thiazolidin-4-one scaffold, a close structural relative of thiazolone, underscores its importance. Modifications at various positions on the ring have been shown to modulate and enhance these activities. mdpi.commdpi.com
Table 1: Reported Biological Activities of Thiazole and Thiazolidinone Derivatives | Biological Activity | Description | References | | :--- | :--- | :--- | | Anticancer | Derivatives have shown the ability to suppress the growth of various cancer cell lines, including breast, liver, and colon cancer. nih.govnih.govmdpi.com | | Antimicrobial | Compounds exhibit activity against a range of bacteria and fungi, with some showing potency comparable to or better than standard antibiotics. nih.govresearchgate.net | | Anti-inflammatory | Certain thiazolidinone derivatives act as non-steroidal anti-inflammatory compounds (NSAIDs). nih.gov | | Antiviral | The scaffold is present in antiretroviral drugs and has been investigated for activity against other viruses, including influenza. mdpi.com | | Antidiabetic | Thiazolidinediones are a well-known class of drugs used to treat diabetes by targeting PPARγ. mdpi.comnih.gov | | Anticonvulsant | Research has identified thiazolidinone derivatives with potential efficacy in controlling seizures. mdpi.com | | Antioxidant | Some derivatives have demonstrated the ability to scavenge free radicals and protect against oxidative stress. nih.govnih.gov | | Antitubercular | The scaffold has been used to develop new agents against Mycobacterium tuberculosis. nih.govnih.gov |
This table is for informational purposes and is based on findings from the cited research.
Contextualization of 4 Ethylamino 1,3 Thiazol 2 5h One Within Thiazolone Research
Established Synthetic Pathways for 1,3-Thiazol-2(5H)-one Core
Traditional methods for synthesizing the thiazole (B1198619) and thiazolidinone rings have laid the groundwork for more advanced synthetic designs. These established pathways, while often reliable, can sometimes be limited by harsh reaction conditions, multi-step procedures, and moderate yields.
Conventional syntheses of the 1,3-thiazole ring and its saturated analogue, 1,3-thiazolidin-4-one, often involve multi-step procedures starting from readily available reagents. The Hantzsch thiazole synthesis is a cornerstone in this field, typically involving the reaction of an α-haloketone with a thioamide. mdpi.com This method, while foundational, can suffer from drawbacks such as long reaction times and harsh conditions. nih.gov
Another prevalent conventional method is the reaction of thiourea (B124793) or its derivatives with α-haloesters or related compounds. For instance, 2-imino-4-thiazolidones can be prepared by refluxing α-bromoacid chlorides with thiourea in glacial acetic acid. researchgate.net Similarly, the synthesis of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazol-4(5H)-one has been achieved through the cyclization of 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide with chloroacetic acid. mdpi.com These reactions are typically two-step processes involving the initial formation of a thiourea or thiosemicarbazide (B42300) intermediate, followed by cyclization with a suitable α-halocarbonyl compound. researchgate.netnih.gov
A classical route to 1,3-thiazolidin-4-ones involves the reaction of pre-synthesized thioureas with dimethyl acetylenedicarboxylate (B1228247) (DMAD). crimsonpublishers.com This method provides a reliable, albeit stepwise, alternative to one-pot procedures for accessing this heterocyclic core.
| Starting Materials | Reagents | Product Core | Key Features |
| α-Haloketone, Thioamide | - | 1,3-Thiazole | Hantzsch Synthesis; often requires harsh conditions. mdpi.com |
| Thiourea, α-Haloacid derivative | Sodium acetate, Ethanol | 2-Amino-4-thiazolidinone | Stepwise cyclocondensation. researchgate.net |
| Thiosemicarbazones | α-Haloesters | Thiazol-4(5H)-ones | Two-step process involving cyclization. researchgate.net |
| Thiourea derivatives | Dimethyl acetylenedicarboxylate (DMAD) | 1,3-Thiazolidin-4-one | Traditional, stepwise approach. crimsonpublishers.com |
One-pot multicomponent reactions (MCRs) represent a significant advancement in synthetic efficiency, allowing for the construction of complex molecules like thiazolones in a single step from three or more starting materials. nih.gov This approach offers advantages such as reduced reaction times, simplified purification processes, and higher atom economy. ijcce.ac.ir
A common MCR strategy for synthesizing 1,3-thiazolidin-4-one derivatives involves the condensation of an amine, an aldehyde, and thioglycolic acid. nih.govnih.gov This reaction proceeds through the initial formation of an imine from the amine and aldehyde, which then undergoes cyclization with thioglycolic acid. Various catalysts, including BF3 and p-toluenesulfonic acid (PTSA), have been employed to facilitate this transformation. nih.gov
Another versatile one-pot method involves the reaction of primary amines, phenyl isothiocyanate, and dimethyl acetylenedicarboxylate (DMAD) under catalyst-free conditions. crimsonpublishers.com This reaction proceeds by first forming a thiourea derivative in situ, which then reacts with DMAD through a nucleophilic attack and subsequent intramolecular cyclization to yield highly functionalized 1,3-thiazolidin-4-ones in good to excellent yields. crimsonpublishers.com Chemoenzymatic MCRs have also been developed, using enzymes like trypsin from porcine pancreas to catalyze the reaction between secondary amines, benzoyl isothiocyanate, and acetylenedicarboxylates, affording thiazole derivatives in high yields under mild conditions. nih.gov
| Reactants | Catalyst/Conditions | Product Core | Yield |
| Primary amine, Phenyl isothiocyanate, DMAD | Catalyst-free, Ethanol, RT | 2-Imino-1,3-thiazolidin-4-one | Good to Excellent crimsonpublishers.com |
| Aniline, Aromatic aldehyde, Thioglycolic acid | [Et3NH][HSO4], 80 °C | 1,3-Thiazolidin-4-one | Excellent nih.gov |
| Secondary amine, Benzoyl isothiocyanate, DMAD | Trypsin, Ethanol, 45 °C | Thiazole derivative | Up to 94% nih.gov |
| Amine, Aldehyde, Thioglycolic acid | FeNi3-ionic liquid MNP, Solvent-free | 1,3-Thiazolidin-4-one | Excellent nih.gov |
Novel Approaches in the Synthesis of Thiazolone Derivatives
Recent innovations in synthetic chemistry have focused on developing more sustainable and efficient methods for preparing thiazolone derivatives. These novel approaches prioritize environmental safety, energy efficiency, and procedural simplicity.
Green chemistry principles have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact. researchgate.net These protocols often involve the use of non-toxic catalysts, green solvents, or solvent-free conditions. researchgate.netmdpi.com
One such approach utilizes a reusable magnetic nanocatalyst (FeNi3-ionic liquid) to promote the one-pot synthesis of 1,3-thiazolidin-4-ones from an amine, aldehyde, and thioglycolic acid under solvent-free conditions. nih.gov This method is advantageous due to the easy recovery and reuse of the catalyst, making the process more economical and eco-friendly. nih.gov Another green method involves using deep eutectic solvents, such as a mixture of L-proline and ethylene (B1197577) glycol, as a biodegradable and low-toxicity reaction medium for synthesizing thiazolo[5,4-d]thiazoles. mdpi.com This approach avoids the use of hazardous organic solvents and can lead to high yields of pure products. mdpi.com
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. In the context of thiazole synthesis, microwave assistance has been successfully applied to the classical Hantzsch reaction, overcoming its traditional limitations of long reaction times and low yields. nih.gov
The use of microwaves has also been effective in one-pot, three-component reactions. For example, the synthesis of thiazolo-s-triazine structures from thiazole Schiff's bases, ammonium (B1175870) acetate, and an aldose can be achieved expeditiously and diastereoselectively under solvent-free microwave irradiation. researchgate.net Similarly, the synthesis of thiazolo[5,4-d]thiazoles in a green L-proline-ethylene glycol mixture showed excellent yields (92%) in just 25 minutes under microwave heating. mdpi.com
Ultrasonic irradiation provides an alternative energy source for promoting chemical reactions through acoustic cavitation. This technique is known for its ability to enhance reaction rates and yields under mild conditions, making it an attractive green chemistry approach.
The synthesis of 1,3-thiazoles has been successfully achieved using ultrasonic irradiation in an eco-friendly, solvent-free approach. researchgate.net For instance, the reaction of thiocarbohydrazones with α-chloroketones or α-bromoesters under ultrasonic conditions affords 1,3-thiazoles efficiently. researchgate.net Ultrasound has also been utilized in the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives, demonstrating its utility in constructing complex heterocyclic systems. researchgate.net
| Novel Technique | Key Features | Example Application | Reference |
| Environmentally Benign | Reusable catalysts, green solvents, solvent-free conditions. | Synthesis of 1,3-thiazolidin-4-ones using a magnetic nanocatalyst. | nih.gov |
| Microwave-Assisted | Rapid heating, reduced reaction times, higher yields. | Hantzsch thiazole synthesis; Synthesis in deep eutectic solvents. | nih.govmdpi.com |
| Ultrasonic-Mediated | Acoustic cavitation, enhanced reaction rates, mild conditions. | Solvent-free synthesis of 1,3-thiazoles from thiocarbohydrazones. | researchgate.net |
Stereoselective Synthesis and Chiral Induction in Thiazolone Scaffolds
The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and materials science. For thiazolone scaffolds, including congeners of this compound, the introduction of chirality is a critical step in developing molecules with specific biological activities. Research in this area has largely focused on the asymmetric functionalization of the thiazolone ring, particularly at the C5 position, utilizing the acidic nature of the methylene (B1212753) group. This section details the significant progress made in the stereoselective synthesis and chiral induction in thiazolone scaffolds, drawing upon organocatalytic and other asymmetric methodologies.
Thiazol-4(5H)-ones have been identified as valuable pronucleophiles in the realm of asymmetric catalysis. nih.gov Their utility stems from their ability to generate a stabilized enolate under relatively mild basic conditions, which can then react with various electrophiles. The resulting adducts, bearing a newly formed stereocenter, can be further transformed into a range of chiral molecules. The primary focus of asymmetric methodologies has been the enantioselective construction of tetrasubstituted stereocenters at the C5 position of the thiazolone ring. nih.gov
A significant advancement in this field was the development of bifunctional organocatalysts. For instance, dipeptide-based multifunctional Brønsted base organocatalysts have been successfully employed in the asymmetric [4+2] annulation of 5H-thiazol-4-ones with electron-deficient alkenes. nih.gov This strategy provides an efficient route to chiral 1,4-sulfur bridged piperidinones with multiple hetero-quaternary stereogenic centers, achieving high yields and enantioselectivities. nih.gov The success of this approach relies on the catalyst's ability to control the facial selectivity of the nucleophilic attack of the thiazolone enolate onto the electrophile.
Another key strategy involves the conjugate addition of 5H-thiazol-4-ones to various Michael acceptors. The Palomo group demonstrated a highly enantio- and diastereoselective conjugate addition of 5H-thiazol-4-ones to nitroalkenes using bifunctional ureidopeptide-based Brønsted base catalysts. nih.govehu.es This method allows for the synthesis of α,α-disubstituted α-mercapto carboxylic acid derivatives with excellent stereocontrol. ehu.es The catalyst plays a dual role: the basic site deprotonates the thiazolone, while the hydrogen-bonding donor moiety activates the electrophile and directs the approach of the nucleophile.
While significant progress has been made in the stereoselective functionalization of the C5 position of the thiazolone ring, the direct asymmetric synthesis of 4-amino-substituted thiazolones, where the stereocenter is at the C4 position, remains a largely unexplored area. The current body of scientific literature does not provide specific methods for the enantioselective synthesis of this compound. The development of synthetic routes to introduce an amino group stereoselectively at the C4 position would represent a valuable contribution to the field of medicinal chemistry, enabling the synthesis of a new class of chiral thiazolone derivatives.
The table below summarizes key findings in the stereoselective synthesis of thiazolone congeners, highlighting the catalysts, substrates, and stereochemical outcomes achieved.
| Catalyst/Method | Thiazolone Substrate | Electrophile/Reaction Type | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |
| Dipeptide-based Brønsted base | 2-Aryl-5H-thiazol-4-ones | Nitroalkenes, 4-oxo-4-arylbutenones | Chiral 1,4-sulfur bridged piperidinones | Not reported | Up to >99% | nih.gov |
| Bifunctional ureidopeptide-based Brønsted base | 2-Aryl-5-methyl-5H-thiazol-4-one | Nitroalkenes | Michael adduct | 95:5 | Up to 96% | ehu.es |
Preclinical Pharmacological Investigations and Biological Activities of 4 Ethylamino 1,3 Thiazol 2 5h One Analogs
Antimicrobial Activity Evaluation
Analogs of 4-(ethylamino)-1,3-thiazol-2(5H)-one have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens. These investigations have revealed a broad spectrum of activity, encompassing antibacterial, antifungal, antiviral, and antitubercular properties.
Antibacterial Efficacy (in vitro studies)
The antibacterial potential of thiazole (B1198619) derivatives has been extensively investigated against both Gram-positive and Gram-negative bacteria. A study on a series of novel 2,4,5-trisubstituted-1,3-thiazole derivatives showed that these compounds exhibited good activity, with Minimum Inhibitory Concentration (MIC) values ranging between 1.25-5.0 mg/mL. researchgate.net One particular compound, 5-acetyl-4-methyl-2-(4-aminobiphenyl)-1,3-thiazole, demonstrated a notable MIC of 1.25 mg/mL against Bacillus cereus and Shigella flexneri. researchgate.net
In another study, newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives were evaluated for their in vitro antimicrobial activity. nih.gov Compounds 11 and 12 in this study showed significant antibacterial and antifungal activities at concentrations of 125–200 μg/mL. nih.gov Furthermore, benzo[d]thiazole derivatives 13 and 14 were found to have considerable antibacterial activity at 50–75 μg/mL against the tested Gram-positive and Gram-negative bacteria. nih.gov
A series of 2,3-substituted thiazolidine-4-one derivatives were designed and synthesized, with compounds 1, 3, 8, and 9 being the most effective against all tested bacterial and fungal strains, exhibiting zones of inhibition (ZOI) between 15.22±0.08 and 19.93±0.09 at 500 µg/ml. nanobioletters.com It was observed that the substitution of electron-donating groups like methyl and methoxy (B1213986) on the phenyl ring tended to decrease the activity against Gram-negative bacterial strains. nanobioletters.com
Additionally, novel 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one derivatives demonstrated antimicrobial activity against nine bacterial species. scielo.br Specifically, compound 4b showed pronounced activity against Klebsiella pneumoniae, while compound 4c was most effective against E. Coli. scielo.br
| Compound Type | Bacterial Strain | Activity (MIC/ZOI) | Reference |
|---|---|---|---|
| 2,4,5-trisubstituted-1,3-thiazole derivatives | Bacillus cereus, Shigella flexneri | 1.25 mg/mL | researchgate.net |
| 1,3-thiazole derivatives (Compounds 11 & 12) | Gram-positive & Gram-negative bacteria | 125–200 μg/mL | nih.gov |
| Benzo[d]thiazole derivatives (Compounds 13 & 14) | Gram-positive & Gram-negative bacteria | 50–75 μg/mL | nih.gov |
| 2,3-substituted thiazolidine-4-one derivatives (Compounds 1, 3, 8, 9) | Various bacterial strains | ZOI: 15.22±0.08 - 19.93±0.09 at 500 µg/ml | nanobioletters.com |
| 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one (Compound 4b) | Klebsiella pneumoniae | Active | scielo.br |
| 5-substituted-2-[(4,5-diphenylthiazol-2-yl)imino]-1,3-thiazolidin-4-one (Compound 4c) | E. Coli | Active | scielo.br |
Antifungal Efficacy (in vitro studies)
The antifungal properties of this compound analogs have also been a focus of research. A series of novel 1,3-thiazole derivatives were synthesized and evaluated for their anti-Candida activity. nih.gov The study found that the presence of a hydrazine (B178648) substituent at the C2 position of the azole heterocycle was associated with increased antifungal efficiency. nih.gov Three of the synthesized compounds exhibited lower Minimum Inhibitory Concentration (MIC) values compared to the reference drug, fluconazole. nih.gov
In a separate investigation, the antifungal activity of 2,3-substituted thiazolidine-4-one derivatives was screened against Candida albicans. nanobioletters.com Compounds 1, 3, 8, and 9 demonstrated the highest activity against all tested fungal and bacterial strains. nanobioletters.com Notably, hydroxy and nitro derivatives were found to be more potent antifungal agents than the standard medication. nanobioletters.com
Furthermore, a study on 5-substituted 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivatives identified 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) as a potent antifungal agent against various Candida species and molds, with MIC100 values ranging from 8 to 96 μg/ml. nih.gov This compound was noted for its low toxicity to human cells. nih.gov
| Compound Type | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 4-substituted-2-hydrazinyl-1,3-thiazoles | Candida sp. | Lower than fluconazole | nih.gov |
| 2,3-substituted thiazolidine-4-one (hydroxy and nitro derivatives) | Candida albicans | More potent than standard | nanobioletters.com |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol (C1) | Candida sp., Molds | 8 - 96 μg/ml | nih.gov |
Antiviral Efficacy
The exploration of thiazole derivatives has extended to their potential as antiviral agents. A series of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives were synthesized and evaluated for their antiviral activity. nih.gov Selected compounds showed considerable activity against a range of viruses including Herpes simplex virus-1 (KOS), Herpes simplex virus-2 (G), Vaccinia virus, Human Coronavirus (229E), Reovirus-1, Sindbis virus, Coxsackie virus B4, Yellow Fever virus, and Influenza A and B viruses. nih.gov Specifically, compound 5h exhibited low antiviral activity against HIV-1 (strain IIIB) and HIV-2 (strain ROD). nih.gov
Another study focused on the synthesis and antiviral evaluation of 1,3-thiazolidine-4-one derivatives bearing an imidazo[2,1-b] researchgate.netscielo.brthiazole-5-carboxamide moiety. researchgate.net While none of the compounds were active against influenza or HIV, compounds 4c and 5d demonstrated some level of antiviral activity against other tested DNA and RNA viruses. researchgate.net
Antitubercular Activity
The search for new treatments for tuberculosis has led to the investigation of thiazolidin-4-one derivatives. A recent review highlighted the potential of these compounds as promising antitubercular agents, with several derivatives showing potent activity against Mycobacterium tuberculosis (Mtb) strains. mdpi.com For instance, compound 40h, a thiazolidin-4-one derivative with a 4-bromophenyl substituent, exhibited activity against Mtb H37Ra comparable to the reference drug isoniazid, with a MIC of 0.12 µg/mL. mdpi.com Other derivatives, such as compounds 40b, 40m, and 40i, also showed good antitubercular potential with MIC values of 0.48 µg/mL and 0.98 µg/mL, respectively. mdpi.com
In a different study, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol emerged as a promising anti-TB agent against both H37Rv and multidrug-resistant (MDR) strains of Mtb at concentrations of 5.5 and 11 µg/mL, respectively. mdpi.com Furthermore, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole (6e) showed 69% inhibitory activity in vitro against M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. cbijournal.com
Anticancer Activity Profiling (in vitro studies)
The cytotoxic effects of this compound analogs against various cancer cell lines have been a significant area of research, revealing their potential as anticancer agents.
Efficacy against Various Cancer Cell Lines
Thiazole derivatives have demonstrated notable cytotoxicity against a range of human cancer cell lines. In a study focused on breast cancer, novel 1,3-thiazole analogues were synthesized and screened against MCF-7 and MDA-MB-231 cell lines. nih.govresearchgate.net Compound 4, in particular, exhibited the most potent antiproliferative activity with IC50 values of 5.73 µM and 12.15 µM against MCF-7 and MDA-MB-231 cells, respectively. nih.govresearchgate.net This activity was comparable to the standard drug staurosporine. nih.gov
Another study reported the synthesis of thiazole-amino acid hybrid derivatives and their evaluation against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. rsc.orgnih.gov Several of these hybrid compounds displayed good cytotoxicity with low IC50 values ranging from 2.07 to 8.51 μM, which were comparable to the positive control, 5-fluorouracil. rsc.orgnih.gov
Furthermore, a series of new 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one based heterocyclic molecules were synthesized and their cytotoxicity was evaluated. nih.gov Compound 6e from this series was found to be the most potent against MCF-7 cell lines, with an IC50 value of 3.85 μM. nih.gov
In the context of lung cancer, some synthesized thiazole derivatives showed prominent cytotoxic activity in vitro against the A549 adenocarcinoma lung cancer cell line at concentrations ranging from 200 to 50 µg/mL. researchgate.net It was noted that alkyl substituents at the –C3 and –N4 positions generally resulted in better activity. researchgate.net
| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 1,3-Thiazole analogue (Compound 4) | MCF-7 (Breast) | 5.73 µM | nih.govresearchgate.net |
| 1,3-Thiazole analogue (Compound 4) | MDA-MB-231 (Breast) | 12.15 µM | nih.govresearchgate.net |
| Thiazole-amino acid hybrid derivatives | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2.07 - 8.51 μM | rsc.orgnih.gov |
| 1,3,4-thiadiazole-2-yl-imino-thiazolidine-4-one (Compound 6e) | MCF-7 (Breast) | 3.85 μM | nih.gov |
| Thiazole derivatives | A549 (Lung) | Active at 50-200 µg/mL | researchgate.net |
Cell Growth Inhibition Studies
Thiazolidin-4-one derivatives have demonstrated significant potential as antiproliferative agents. mdpi.com A series of 5-arylidene-2-phenylaminothiazol-4(5H)-ones were evaluated against ten different leukemia cell lines and exhibited antiproliferative activity in the submicromolar concentration range in at least one cell line. mdpi.com Similarly, 5-arylidene-2-(4-acetamidophenylimino)thiazolidin-4-one derivatives were tested for their anti-breast cancer activity against the MCF-7 cell line, with some compounds showing notable inhibitory concentrations. mdpi.com For instance, one derivative displayed a half-maximal inhibitory concentration (IC50) of 58.33 µM. mdpi.com
Further studies on thiazolidin-4-one derivatives containing a 5-(3,4,5-trimethoxybenzylidene) moiety revealed potent anti-breast cancer activity against both MCF-7 and MDA-MB-231 human breast cancer cells. mdpi.com Certain compounds within this series demonstrated high efficacy, comparable to the standard drug sorafenib, with IC50 values as low as 0.12 ± 0.02 µM against VEGFR-2. mdpi.com
| Compound Type | Cell Line(s) | Activity | Reference |
| 5-arylidene-2-phenylaminothiazol-4(5H)-ones | 10 leukemia cell lines | Submicromolar antiproliferative activity | mdpi.com |
| 5-arylidene-2-(4-acetamidophenylimino)thiazolidin-4-ones | MCF-7 (breast cancer) | IC50 = 58.33 µM | mdpi.com |
| Thiazolidin-4-ones with 5-(3,4,5-trimethoxybenzylidene) moiety | MCF-7, MDA-MB-231 (breast cancer) | High anticancer activity | mdpi.com |
| Thiazolidin-4-one derivatives | VEGFR-2 | IC50 = 0.12 ± 0.02 µM | mdpi.com |
Apoptosis Induction
The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Thiazole-containing compounds have been shown to trigger this process in cancer cells. For example, 1,3-thiazole incorporated phthalimide (B116566) derivatives have demonstrated potential cytotoxic activity by activating caspases, which are crucial mediators of apoptosis. nih.gov
Studies have indicated that these derivatives can induce apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov This pathway is initiated by cellular damage, particularly to DNA, leading to the release of cytochrome c from the mitochondria. nih.gov One particular para chloro derivative of N-(5-(4-Chlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has been identified as a promising agent for cancer treatment by targeting this intrinsic apoptotic pathway. nih.gov The ability of 4-thiazolidinone (B1220212) derivatives to induce apoptosis has been observed across a wide array of cancer cell lines. nih.gov
Anti-inflammatory Potential
Analogs of this compound have been investigated for their anti-inflammatory properties. The thiazolidin-4-one scaffold is recognized for its therapeutic importance in developing anti-inflammatory agents. mdpi.com For instance, certain 2-aryl/alkylthiazolidin-4-ones have shown significant protection against indomethacin-induced ulceration at a dose of 100 mg/kg, with an antiulcerative activity score higher than the reference drug omeprazole. mdpi.com Some of these compounds also exhibited anti-inflammatory effects comparable to diclofenac (B195802) in histamine-induced inflammatory edema models. mdpi.com
The mechanism of anti-inflammatory action for some thiazolidinone derivatives involves the inhibition of cyclooxygenase (COX) enzymes. mdpi.com For example, specific derivatives have shown high selectivity for COX-2, with IC50 values for COX-2 inhibition as low as 1.15 µM. mdpi.com Furthermore, a study on 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) demonstrated a pronounced anti-inflammatory effect in the brain by inhibiting both COX-1 and COX-2, with a predominant inhibition of COX-2. mdpi.com This suggests that the anti-inflammatory potential of these analogs is mediated, at least in part, through the cyclooxygenase pathway of the arachidonic acid cascade. mdpi.com
Anticonvulsant Properties
The anticonvulsant potential of thiazolidin-4-one derivatives has been a subject of significant research. mdpi.com These compounds have been evaluated in various seizure models, including the pentylenetetrazole (PTZ)-induced seizure test and the maximal electroshock (MES) seizure test. mdpi.comresearchgate.net
Several thiazole-bearing 4-thiazolidinones have demonstrated excellent anticonvulsant activity in both the PTZ and MES models. mdpi.com For example, compounds such as 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one have shown notable efficacy. mdpi.com In another study, 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one was identified as a potent anticonvulsant with ED50 values of 18.5 mg/kg in the MES test and 15.3 mg/kg in the sc-PTZ test, indicating a higher safety profile than the reference drug carbamazepine. researchgate.net
The compound 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) also exhibited high anticonvulsant activity in a chronic model of epileptogenesis (PTZ kindling), with its efficacy being higher than celecoxib. mdpi.com
| Compound | Seizure Model | Activity | Reference |
| 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | PTZ-induced and MES | Excellent anticonvulsant activity | mdpi.com |
| 2-(4-(pentyloxy)phenylimino)thiazolidin-4-one | MES and sc-PTZ | ED50 = 18.5 mg/kg (MES), 15.3 mg/kg (sc-PTZ) | researchgate.net |
| 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone (Les-6222) | PTZ kindling | High anticonvulsant activity | mdpi.com |
Enzyme Inhibition Studies (Beyond anticancer/antimicrobial mechanisms)
Thiazol-4(5H)-one analogs have been identified as potent inhibitors of various enzymes. A series of these analogs were synthesized and evaluated as potential tyrosinase inhibitors. nih.gov One analog, in particular, exhibited an IC50 value of 0.4 ± 0.01 μM, making it 26 times more potent than kojic acid. nih.gov Kinetic studies revealed that these analogs act as competitive or mixed-type inhibitors of tyrosinase. nih.gov
In another study, novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were synthesized and tested for their inhibitory activity against 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). mdpi.com The most active compound, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, inhibited 11β-HSD1 activity by 82.82% at a concentration of 10 µM, with an IC50 value of 1.19 µM. mdpi.com
Furthermore, new carboxylates and sulfonates containing a thiazolidin-4-one ring have been synthesized and evaluated for their inhibitory properties against human carbonic anhydrase (hCA) I and II isoenzymes, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Many of these compounds showed potent inhibitory activity against these enzymes, with Ki values in the nanomolar range for hCA-I and hCA-II, and IC50 values in the nanomolar range for AChE and BChE. researchgate.net
Antioxidant Activity Investigations
The antioxidant potential of this compound analogs has been explored through various in vitro assays. Several thiazolidinone derivatives of 1,3-thiazole have been tested for their antioxidant activity using DPPH (1,1-diphenyl-2-picrylhydrazyl) scavenging, ferric reducing antioxidant power (FRAP), and thiobarbituric acid reactive substances (TBARS) tests. nih.gov
In one study, a 1,3,4-thiadiazole-based compound demonstrated a DPPH scavenging activity of 33.98%. nih.gov In the TBARS assay, which measures the inhibition of lipid peroxidation, a 1,3-thiazole-based compound showed 62.11% inhibition. nih.gov Another study on (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one analogs found that compounds with 3,4-dihydroxy or 2,4-dihydroxy groups exhibited strong DPPH radical-scavenging efficacy. mdpi.com For instance, a compound with a 3,4-dihydroxyl group showed 77% scavenging activity. mdpi.com
Thiazol-4(5H)-one analogs have also demonstrated the ability to scavenge ABTS+, DPPH, and reactive oxygen species (ROS) radicals, with some analogs exhibiting very strong ROS-scavenging activity, similar to Trolox. nih.gov The presence of phenyl-functionalized benzylidene and amino-carbonyl functional domains in thiazolidinone derivatives has been correlated with their antioxidant activity. nih.gov
| Assay | Compound Type | Result | Reference |
| DPPH Scavenging | 1,3,4-Thiadiazole-based thiazolidinone | 33.98% scavenging | nih.gov |
| TBARS (Lipid Peroxidation Inhibition) | 1,3-Thiazole-based thiazolidinone | 62.11% inhibition | nih.gov |
| DPPH Scavenging | (Z)-5-benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one with 3,4-dihydroxyl group | 77% scavenging | mdpi.com |
| ROS Scavenging | Thiazol-4(5H)-one analog with a catechol moiety | Activity similar to Trolox | nih.gov |
Mechanisms of Action and Molecular Target Identification
Elucidation of Biological Targets
The biological activity of the thiazolone scaffold is attributed to its ability to interact with several key molecular targets. Research into compounds structurally similar to 4-(ethylamino)-1,3-thiazol-2(5H)-one has identified specific enzymes and receptors as primary targets.
One of the most significant targets identified for the 2-amino-1,3-thiazol-4(5H)-one class of compounds is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . nih.govmdpi.com This enzyme is crucial in converting cortisone (B1669442) to the active glucocorticoid, cortisol, and its inhibition is a therapeutic strategy for metabolic diseases. mdpi.com Derivatives featuring the 2-aminothiazol-4(5H)-one core have been shown to be potent and selective inhibitors of this enzyme. nih.gov
Another critical target for structurally related compounds is human DNA topoisomerase IIα . nih.gov Thiazole-based stilbene (B7821643) analogs and 1,4-disubstituted thiosemicarbazides have demonstrated the ability to inhibit this enzyme, which is vital for managing DNA topology during cellular processes like replication and transcription. nih.govmdpi.com
Furthermore, certain thiazole (B1198619) derivatives have been identified as antagonists for the adenosine (B11128) A(1) receptor , indicating that this class of compounds can interact directly with G-protein coupled receptors. nih.gov Modeling studies on related thiazolidin-4-one hybrids have also suggested interactions with human peroxiredoxin 5 , pointing to a role in antioxidant pathways. mdpi.com
Interaction with Cellular Pathways (e.g., PI3K pathway)
Cellular signaling pathways are complex networks that govern cellular function. The phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell proliferation, survival, apoptosis, and metabolism. nih.govbio-rad-antibodies.com This pathway is activated by numerous growth factors and hormones, and its dysregulation is a hallmark of various diseases, including cancer. nih.govyoutube.com
The potential for thiazole and thiazolidinedione derivatives to modulate this pathway has been an area of investigation. While the thiazolidinedione scaffold has been explored for PI3K inhibition, a study focusing on a series of 4-iminothiazolidin-2-ones, a structurally related class, found that these specific analogs demonstrated poor inhibition of class I PI3K isoforms. nih.gov This suggests that while the broader class of thiazolidinones has been considered for PI3K modulation, specific structural features are critical for effective interaction with this pathway.
Modulation of Enzyme Activity
The functional effects of this compound and its analogs are often realized through the direct modulation of enzyme activity, typically via inhibition.
11β-HSD1 Inhibition: A primary mechanism for this class of compounds is the potent inhibition of 11β-HSD1. nih.gov An X-ray co-crystal structure of a human 11β-HSD1 in complex with a 2-amino-1,3-thiazol-4(5H)-one inhibitor revealed a large lipophilic pocket that can be accessed by substitution at the 2-position of the thiazolone ring. nih.gov This structural insight has guided the development of highly potent inhibitors. For example, a 3-noradamantyl analogue demonstrated a potent inhibitory constant (Ki) of 3 nM against human 11β-HSD1. nih.gov
Interactive Table: Inhibition of 11β-HSD1 by Thiazol-4(5H)-one Derivatives
| Compound | Substituent | Target | Activity |
|---|---|---|---|
| 6d | Cycloalkylamine at C2 | Human 11β-HSD1 | Ki = 28 nM nih.gov |
| 8b | 3-noradamantyl at C2 | Human 11β-HSD1 | Ki = 3 nM nih.gov |
| 3i | Adamantan-1-ylamino | 11β-HSD1 | 82.82% inhibition at 10 µM mdpi.com |
Other Enzyme Inhibition: The thiazolidin-4-one scaffold is versatile and has been shown to inhibit a range of other enzymes. Studies have reported the inhibition of monoamine oxidase (MAO), particularly the MAO-B isoform, by certain derivatives. mdpi.com Additionally, various thiazolidin-4-one hybrids have demonstrated inhibitory activity against tyrosinase, urease, and acetylcholinesterase (AChE), highlighting the broad enzymatic inhibitory potential of this structural class. mdpi.comnih.gov
Receptor Binding and Activation/Inhibition
Beyond intracellular enzymes, molecules based on the thiazole framework have been shown to interact with cell surface receptors. Research into non-xanthine derivatives has led to the discovery of substituted 4-phenyl-2-(phenylcarboxamido)-1,3-thiazole compounds that act as antagonists for the adenosine A(1) receptor. nih.gov This finding confirms that the thiazole scaffold can be tailored to achieve high-affinity and selective binding to specific receptors, thereby blocking downstream signaling events. nih.gov
DNA Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that resolve topological challenges in DNA during replication, transcription, and recombination. nih.gov They are established targets for anticancer drugs. nih.gov Structurally related analogs, specifically 1,4-disubstituted thiosemicarbazides, have been identified as inhibitors of human DNA topoisomerase IIα. nih.gov
The mechanism of these compounds mirrors that of the established anticancer agent etoposide. They act as "topoisomerase poisons" by stabilizing the covalent DNA-enzyme cleavage complex. nih.gov This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately triggering cell death. nih.gov This demonstrates that scaffolds related to this compound have the potential to interfere with fundamental DNA maintenance processes, a key strategy in cancer chemotherapy. nih.gov
Structure Activity Relationship Sar Studies of Thiazolone Derivatives
Impact of Substituent Variation on Biological Activity
The biological activity of 4-(ethylamino)-1,3-thiazol-2(5H)-one derivatives is profoundly influenced by the nature and position of various substituents on the thiazolone core and the ethylamino side chain. Research has demonstrated that even minor alterations can lead to significant changes in potency and selectivity against different biological targets, including protein kinases and microbial enzymes.
Alterations to the N-alkyl group at the 4-amino position have been shown to be a critical determinant of activity. While the ethyl group of the parent compound provides a baseline of activity, increasing or decreasing the alkyl chain length, introducing branching, or incorporating cyclic moieties can modulate the compound's interaction with its target. For instance, in a series of 2-amino-1,3-thiazol-4(5H)-ones investigated as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, the substitution at the 2-amino position (analogous to the 4-amino position in the subject compound's nomenclature) with various cycloalkylamines was found to be crucial for potency. researchgate.net An X-ray co-crystal structure revealed a large lipophilic pocket that could be accessed by these substitutions, suggesting that larger, more lipophilic groups could enhance binding affinity. researchgate.net
Substitutions at the C5 position of the thiazolone ring also play a pivotal role in defining the biological profile. The introduction of alkyl groups or spirocycloalkyl groups at this position has been explored to enhance inhibitory activity. researchgate.net For example, in the development of retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors, increasing the size of the substituent at the 5-position of the thiazole (B1198619) ring led to improved potency. researchgate.net The observed trend in potency was H < Me < Et < i-Pr < CH2Ph < OPh, indicating that both size and electronic properties of the substituent are important for activity. researchgate.net
Furthermore, the nature of substituents on any aryl rings incorporated into the molecule can dramatically affect biological activity. In studies of 4-(thiazol-5-yl)benzoic acid derivatives as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent CK2 inhibitory activity while significantly increasing antiproliferative activity against cancer cell lines. nih.gov Similarly, for 2-aminothiazole-based compounds, the presence of electron-withdrawing groups on an aryl ring, such as nitro or fluoro groups, has been shown to enhance antibacterial and antifungal activities. nih.gov Conversely, in other series, electron-donating groups were found to be beneficial. This highlights the target-dependent nature of SAR.
The following interactive table summarizes the impact of key substituent variations on the biological activity of thiazolone derivatives based on reported findings for analogous series.
| Position of Variation | Substituent Type | General Effect on Biological Activity | Target Class Example |
| 4-Amino Group | Increase in alkyl chain length/lipophilicity | Can increase potency by accessing lipophilic pockets. | 11β-HSD1 researchgate.net |
| Cycloalkyl groups | Often enhances binding affinity. | 11β-HSD1 researchgate.net | |
| C5-Position | Small alkyl groups (e.g., methyl, ethyl) | Can provide a baseline of activity. | RORγt researchgate.net |
| Bulky/Aromatic groups (e.g., benzyl, phenoxy) | Can significantly increase potency. | RORγt researchgate.net | |
| Aryl Substituents | Electron-withdrawing groups (e.g., -Cl, -NO2) | Can enhance antimicrobial activity. | Bacterial/Fungal enzymes nih.gov |
| Electron-donating groups (e.g., -OCH3) | Can improve anticancer activity in some contexts. | Protein Kinases | |
| Halogens (e.g., -F, -Cl) | Often improves potency and metabolic stability. | Various |
Influence of Ring System Modifications
Modifications to the core heterocyclic ring system of this compound can lead to profound changes in biological activity by altering the compound's shape, electronics, and hydrogen bonding capacity.
One common modification is the isosteric replacement of the sulfur atom in the thiazole ring with an oxygen atom to yield an oxazole (B20620) derivative. This change can impact the compound's physicochemical properties, such as lipophilicity, which in turn affects cell permeability and target engagement. For example, the isosteric replacement of a 2-aminothiazole (B372263) with a 2-aminooxazole in a series of antimicrobial agents resulted in decreased lipophilicity and, in some cases, improved activity against mycobacteria, including multidrug-resistant strains. mdpi.com
Another approach involves the fusion of the thiazolone ring with other heterocyclic systems to create novel scaffolds. For instance, the fusion of a thiazolidinone ring with an imidazo[2,1-b]thiazole (B1210989) moiety has been explored to generate compounds with antioxidant properties. mdpi.com Such modifications can constrain the molecule's conformation, potentially leading to a more favorable orientation for binding to a biological target.
The tautomeric form of the 4-aminothiazolone ring system is also a critical consideration. 4-Aminothiazoles can exist in equilibrium with their 4-iminothiazolidinone tautomers. The position of this equilibrium can be influenced by substituents and the surrounding environment, which can affect the molecule's ability to act as a hydrogen bond donor or acceptor, thereby influencing its interaction with a biological target. The instability of some 4-aminothiazoles in aqueous media, leading to hydrolysis and the formation of inactive thiazolones, has been noted as a potential liability in drug design. nih.gov
Stereochemical Effects on Biological Potency and Selectivity
The introduction of chiral centers into derivatives of this compound can have a significant impact on their biological potency and selectivity. When a molecule is chiral, its enantiomers can interact differently with chiral biological macromolecules such as enzymes and receptors, often leading to one enantiomer being significantly more active than the other (eutomer vs. distomer).
In another example involving nature-inspired compounds, the stereochemistry at two chiral centers was found to be pivotal for antimalarial activity. mdpi.com Only the isomers with the natural (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that their uptake into the parasite may be mediated by a stereoselective transport system. mdpi.com Furthermore, while the stereochemistry at one center affected target binding for some derivatives, the stereoselective uptake appeared to be the dominant factor for the enhanced biological activity of the natural isomers across all tested subclasses. mdpi.com
These findings underscore the importance of controlling stereochemistry during the design and synthesis of thiazolone derivatives. The spatial arrangement of substituents can be critical for achieving the optimal orientation within a binding site to maximize favorable interactions and minimize steric clashes.
Ligand Design Principles for Optimized Biological Profiles
The rational design of this compound derivatives with optimized biological profiles relies on a combination of SAR data, structural biology, and computational modeling. Several key principles guide this process.
Scaffold Hopping and Isosteric Replacement: As discussed, replacing the thiazolone core with other heterocycles (scaffold hopping) or exchanging atoms or groups with similar steric and electronic properties (isosteric replacement) are common strategies. The goal is to improve properties such as potency, selectivity, and pharmacokinetic parameters while retaining the key interactions with the biological target.
Structure-Based and Ligand-Based Design: When the three-dimensional structure of the target protein is known, structure-based design can be employed to create ligands that fit precisely into the binding site. This involves identifying key interactions, such as hydrogen bonds and hydrophobic contacts, and designing molecules that can optimally form these interactions. researchgate.net In the absence of a target structure, ligand-based design methods, such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies, can be used to build a model of the required features for activity based on a set of known active and inactive compounds. mdpi.com
Optimization of Physicochemical Properties: Beyond direct target interactions, it is crucial to optimize the physicochemical properties of the derivatives to ensure they have good drug-like characteristics. This includes modulating lipophilicity (logP), aqueous solubility, metabolic stability, and cell permeability. These properties are often fine-tuned by the judicious choice of substituents. For example, the introduction of polar groups can increase solubility, while blocking sites of metabolism can improve metabolic stability.
The following table summarizes key ligand design principles and their intended outcomes for optimizing the biological profiles of thiazolone derivatives.
| Design Principle | Strategy | Desired Outcome |
| Target Engagement | Introduce groups that form specific hydrogen bonds or hydrophobic interactions with the target. | Increased potency and selectivity. |
| Scaffold Modification | Employ isosteric replacement (e.g., S to O) or scaffold hopping. | Improved physicochemical properties and novel intellectual property. |
| Conformational Constraint | Introduce cyclic structures or fused rings. | Reduced flexibility, potentially leading to higher affinity and selectivity. |
| Pharmacokinetic Optimization | Modify substituents to improve solubility, permeability, and metabolic stability. | Enhanced bioavailability and duration of action. |
| Stereochemical Control | Synthesize and test individual enantiomers or diastereomers. | Identification of the most potent and selective stereoisomer, potentially reducing side effects. |
By systematically applying these principles, researchers can navigate the complex chemical space of this compound derivatives to develop novel compounds with tailored and optimized biological activities for various therapeutic applications.
Computational Chemistry and in Silico Approaches in Thiazolone Research
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of thiazolone research, docking studies are instrumental in elucidating the binding modes of these compounds with their biological targets. For instance, derivatives of 2-aminothiazol-4-one have been docked into the active sites of various enzymes to predict their inhibitory potential. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for biological activity.
While specific molecular docking data for 4-(ethylamino)-1,3-thiazol-2(5H)-one is not extensively detailed in the available literature, studies on analogous structures provide valuable insights. For example, docking of thiazolidinone derivatives into enzyme active sites has demonstrated the importance of the thiazolidinone core in establishing critical binding interactions journaljpri.com. The predictions from these studies are often quantified by a docking score, which estimates the binding affinity.
| Thiazole (B1198619) Derivative Class | Target Protein | Observed Interactions | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| 2-Aminothiazol-4-one Derivatives | Cytochrome c peroxidase | Hydrogen bonds with His181, Gly41, Val45, and Arg184 | -5.26 to -6.47 |
| Thiazolidine-4-one Derivatives | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Hydrogen bonding and hydrophobic interactions | Data not specified |
| 4,5-Dihydrothiazole Derivatives | Penicillin binding protein 4 (PBP4) | Hydrogen and carbon-hydrogen bonds | -5.2 |
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO analysis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of thiazolone compounds. These methods provide a fundamental understanding of molecular properties. A key aspect of these calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity.
For thiazole derivatives, DFT calculations have been used to determine optimized geometries, charge distributions, and molecular orbital energies. shd-pub.org.rsekb.eg This information helps in understanding the intramolecular charge transfer possibilities and identifying the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. shd-pub.org.rs Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer between localized bonds and lone pairs. shd-pub.org.rs
| Computational Method | Basis Set | Calculated Properties | Key Findings |
|---|---|---|---|
| DFT (M06-2x) | 6-311++G(d,p) | HOMO-LUMO energy gap, Dipole moment, NBO analysis | Reveals charge transfer possibilities and molecular stability. shd-pub.org.rs |
| DFT (B3LYP) | 6-311++G(d,p) | Optimized geometrical parameters, Vibrational wavenumbers | Provides insights into the structural and vibrational properties. wu.ac.th |
| TD-SCF-B3LYP | Not Specified | UV-Visible spectrum, Excitation energies | Calculates electronic transition properties. wu.ac.th |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net In the realm of thiazolone research, QSAR models are developed to predict the activity of new derivatives and to identify the key molecular descriptors that influence their biological effects.
These models are built using a dataset of compounds with known activities. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods, like multiple linear regression, are then used to create a predictive model. For instance, QSAR studies on 2-(cyclohexylamino)thiazol-4(5H)-one derivatives have been used to guide the synthesis of new inhibitors of 11β-hydroxysteroid dehydrogenase type 1. mdpi.com Similarly, regression QSAR models have been developed to predict the antimicrobial activity of new thiazole derivatives. nih.gov
Molecular Dynamics Simulations for Ligand-Target Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand, such as a thiazolone derivative, and its biological target over time. These simulations can reveal the stability of the ligand-protein complex and the conformational changes that may occur upon binding.
In studies of thiazole-containing compounds, MD simulations have been used to confirm the stability of docking poses and to analyze the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the complex. nih.gov These analyses help to understand the flexibility of the ligand and the protein residues in the binding site. Hydrogen bond analysis and solvent accessible surface area (SASA) calculations during the simulation can further elucidate the nature of the ligand-target interactions. nih.gov
Prediction of Binding Affinities and Molecular Interactions
The prediction of binding affinities and the detailed characterization of molecular interactions are primary goals of computational studies in drug discovery. For thiazolone derivatives, techniques like molecular docking and MD simulations are pivotal in achieving these objectives. The binding affinity is often estimated using scoring functions in docking programs or more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.
These computational approaches allow for the identification of specific amino acid residues that are critical for the binding of thiazolone compounds. For example, studies on related heterocyclic compounds have identified key hydrogen bond donors and acceptors, as well as hydrophobic pockets within the target protein's active site that are essential for high-affinity binding. This information is invaluable for the rational design of more potent and selective thiazolone-based therapeutic agents.
Medicinal Chemistry Implications and Future Research Directions
4-(ethylamino)-1,3-thiazol-2(5H)-one as a Privileged Scaffold for Drug Discovery
The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a rich source for the development of novel drugs. The 4-thiazolidinone (B1220212) core, the central chemical structure in this compound, is a well-established example of such a scaffold. ump.edu.plsemanticscholar.org Thiazole (B1198619) and its derivatives are recognized for their wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties. acs.orgnih.govmdpi.com This versatility makes the thiazolone nucleus a focal point for researchers aiming to discover and develop new therapeutic agents. mdpi.comresearchgate.net
The value of the 1,3-thiazole scaffold lies in its utility as a versatile building block that facilitates the generation of diverse derivatives, which is crucial for subsequent lead optimization in the drug discovery process. nih.gov The thiazolidinone ring system is a core structure in numerous synthetic drugs and is sometimes referred to as a "magic moiety" due to its association with a broad spectrum of pharmacological activities. mdpi.com Research has consistently demonstrated that molecules incorporating the thiazole or thiazolidinone framework exhibit significant therapeutic potential across various disease areas, solidifying the status of this compound as a privileged structure for future drug development. nih.govmdpi.comnih.gov
Design and Synthesis of Hybrid Molecules and Fused Heterocycles
A prominent strategy in modern drug design is molecular hybridization, which involves combining two or more pharmacophores (the specific parts of a molecule responsible for its biological activity) into a single hybrid molecule. This approach aims to create compounds with improved affinity, better selectivity, or a dual mode of action. The 4-thiazolidinone scaffold is an ideal candidate for this strategy. ump.edu.pl
Researchers have successfully synthesized a variety of hybrid molecules and fused heterocycles based on the thiazolone core:
Thiadiazole-Thiazolone Hybrids : Novel 1,3,4-thiadiazole-thiazolone hybrids have been designed and synthesized as potential inhibitors of specific cellular targets, such as the human mitotic kinesin Eg5, which is involved in cancer cell proliferation. ucl.ac.uk
Pyrazoline-Thiazolidinone Conjugates : The combination of pyrazoline and thiazolidinone moieties has led to the creation of conjugates with demonstrated antimicrobial, antiviral, anti-inflammatory, and antitumor activities. ump.edu.plsemanticscholar.org
Pyridine-Pyrazole Scaffolds : A series of 4-thiazolidinone-based 5-arylidene hybrids incorporating pyridine (B92270) and pyrazole (B372694) scaffolds have been developed and evaluated for their potential as novel antimicrobial agents. nih.gov
Fused Systems : The fixation of the 5-ene-4-thiazolidinone fragment into fused heterocycles, such as thiopyrano[2,3-d]thiazoles, is another innovative approach. ump.edu.plsemanticscholar.org This strategy can create cyclic mimetics of the parent compound, potentially altering its pharmacological profile and selectivity. semanticscholar.org
These examples highlight a key direction in medicinal chemistry: using the this compound scaffold as a foundation for creating complex, multi-functional molecules with tailored therapeutic properties. ump.edu.plnih.gov
Lead Compound Identification and Optimization Strategies
The process of discovering a new drug begins with identifying a "lead compound"—a chemical starting point that shows promising biological activity but requires modification to become a viable drug candidate. danaher.com The 1,3-thiazole core is an excellent building block for generating initial leads. nih.gov Once a lead is identified, lead optimization is undertaken to enhance its desirable properties, such as potency, selectivity, and pharmacokinetic profile (ADMET: absorption, distribution, metabolism, excretion, and toxicity), while minimizing undesirable effects. danaher.comresearchgate.net
Key optimization strategies applicable to thiazolone-based compounds include:
Structural Modification : This involves the direct chemical manipulation of the lead compound's structure. danaher.com For the 4-thiazolidinone scaffold, this could mean adding or swapping functional groups, making isosteric replacements (substituting one atom or group with another that has similar physical or chemical properties), or adjusting ring systems. ump.edu.pldanaher.com
Structure-Activity Relationship (SAR) Analysis : SAR studies investigate how changes in a molecule's structure affect its biological activity. For 4-thiazolidinones, SAR analysis has guided optimization by exploring modifications at the N3 and C2 positions and the complication of the C5 fragment. ump.edu.pl
Computational Methods : In silico techniques like quantitative structure-activity relationship (QSAR) studies and molecular docking are employed to predict how modifications will affect a compound's activity and binding to its target, thereby guiding the synthesis of more effective analogs. danaher.commdpi.com
The ultimate goal of lead optimization is to refine the initial lead molecule into a preclinical candidate with an improved therapeutic profile. danaher.com
Potential for Development of Multi-Targeting Agents
The ability of the thiazole and thiazolidinone scaffolds to interact with multiple biological targets opens up the possibility of developing multi-targeting agents. semanticscholar.orgmdpi.com This polypharmacological approach is gaining traction, especially for complex diseases like cancer, where targeting a single pathway is often insufficient.
The low selectivity of some thiazolidinone derivatives, which might be seen as a drawback, can be leveraged as an advantage in designing multi-target drugs. semanticscholar.org Thiazole-based compounds have been reported to possess a wide range of pharmacological activities, including antiviral, antidiabetic, anti-inflammatory, antibacterial, anticancer, and antioxidant properties. mdpi.com This broad spectrum of activity suggests that a single thiazolone-based molecule could be engineered to modulate multiple targets simultaneously, potentially leading to more effective and robust therapeutic outcomes.
Emerging Therapeutic Applications of Thiazolone-Based Compounds
Research into thiazolone-based compounds continues to uncover new and promising therapeutic applications. The versatility of this scaffold allows for its adaptation to target a wide array of biological systems and disease processes.
| Therapeutic Area | Specific Application / Target | Key Findings | References |
|---|---|---|---|
| Oncology | Anticancer / Cytotoxic Activity | Thiazolone-based compounds, often in hybrid forms (e.g., with pyrazoline), have shown promising cytotoxic activity against various cancer cell lines, including leukemia, melanoma, lung, colon, ovarian, and breast cancer. nih.govmdpi.comnih.govresearchgate.net | nih.gov, nih.gov, mdpi.com, researchgate.net |
| Infectious Diseases | Antibacterial & Antifungal Activity | Derivatives have demonstrated significant antibacterial and antifungal properties, in some cases exceeding the efficacy of standard drugs like ampicillin. acs.orgresearchgate.netmdpi.com They are being explored to combat antibiotic resistance. acs.org | acs.org, researchgate.net, mdpi.com |
| Metabolic Disorders | 11β-HSD1 Inhibition | Novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), a target for treating metabolic syndrome and type 2 diabetes. mdpi.com | mdpi.com |
| Dermatology / Cosmetics | Tyrosinase Inhibition | Thiazol-4(5H)-one analogs have been synthesized as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting applications in treating hyperpigmentation and as skin-whitening agents. nih.gov | nih.gov |
| Inflammation | Anti-inflammatory Activity | Certain thiazole derivatives have shown potent anti-inflammatory efficacy, comparable to standard drugs like indomethacin. mdpi.com | mdpi.com |
These emerging applications underscore the dynamic nature of thiazolone research and highlight the scaffold's potential to address a diverse range of unmet medical needs.
Integration of Advanced Synthetic and Computational Methodologies
The development of novel thiazolone-based drug candidates is increasingly reliant on the synergy between advanced synthetic chemistry and powerful computational tools. These methodologies accelerate the design-synthesize-test cycle, making the drug discovery process more efficient and rational. danaher.com
Computational Chemistry : Computer-aided drug design (CADD) plays a crucial role. mdpi.com
Molecular Docking : This technique simulates the binding of a candidate molecule to the three-dimensional structure of a biological target, helping to predict binding affinity and mode of interaction. ucl.ac.uknih.govnih.gov It is used to rationalize experimental results and guide the design of new derivatives. mdpi.comnih.gov
In Silico ADME/Tox Prediction : Computational models are used to predict the pharmacokinetic and toxicity profiles of designed molecules before they are synthesized, saving time and resources. ucl.ac.ukdanaher.com
Molecular Dynamics Simulations : These simulations provide insights into the dynamic interactions between a drug candidate and its target over time, offering a more detailed understanding of binding stability. nih.gov
Advanced Synthetic Methods : Modern synthetic techniques are being employed to improve the efficiency and environmental footprint of thiazolone synthesis. For example, microwave-assisted cascade multicomponent reactions have been used to produce 4-thiazolidinone derivatives with very good yields and short reaction times. researchgate.net
The integration of these computational and synthetic approaches allows for a more targeted and intelligent design of this compound derivatives, accelerating the journey from a privileged scaffold to a potential clinical candidate.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(ethylamino)-1,3-thiazol-2(5H)-one derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves condensation reactions between thiourea derivatives and α-haloketones or α-haloesters under basic conditions. For example, substituents on the aryl group (e.g., trifluoromethyl, methoxy) influence reactivity, requiring tailored solvent systems (e.g., ethanol, DMF) and catalysts (e.g., triethylamine). Optimization includes monitoring reaction temperature (60–80°C) and time (6–12 hours) via TLC or HPLC. Post-synthesis purification employs recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- IR Spectroscopy : Identifies C=O (1640–1680 cm⁻¹) and C=N (1520–1580 cm⁻¹) stretches.
- NMR : ¹H NMR reveals tautomeric forms (e.g., NH protons at δ 10–12 ppm; thiazole ring protons at δ 6–8 ppm). ¹³C NMR confirms carbonyl (δ 165–175 ppm) and thiazole carbons (δ 100–120 ppm).
- Elemental Analysis : Validates purity by comparing experimental vs. calculated C/H/N/S percentages .
Q. How is X-ray crystallography applied to determine the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves tautomeric forms and hydrogen-bonding networks. SHELXL refines structural models using least-squares minimization. Validation includes checking R-factors (<5%), residual electron density, and stereochemical parameters (e.g., bond angles, torsion angles) via PLATON .
Advanced Research Questions
Q. How do proton tautomerism and stereoisomerism impact the reactivity of this compound derivatives?
- Methodological Answer : Tautomerism (e.g., keto-enol equilibria) alters electron distribution, affecting nucleophilic/electrophilic sites. For example, 5-[(dimethylamino)methylidene] derivatives exhibit dual tautomeric forms, confirmed via VT-NMR (variable temperature) and SCXRD. Stereoisomerism arises from substituent electronic effects (e.g., electron-withdrawing groups stabilize specific conformers). Resolution requires chiral HPLC or diastereomeric salt formation .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for tautomeric forms?
- Methodological Answer : Discrepancies may arise due to solution vs. solid-state behavior. Cross-validate using:
- VT-NMR : Monitors temperature-dependent tautomeric shifts.
- DFT Calculations : Predicts energetically favored tautomers.
- In-situ Raman Spectroscopy : Captures dynamic equilibria in solution.
- SCXRD : Provides definitive solid-state structures. Reconcile data by identifying solvent effects or crystallization-induced shifts .
Q. How do intermolecular hydrogen-bonding patterns influence the crystal packing and stability of this compound?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., N–H···O, C–H···S) into motifs like R₂²(8) rings or C(6) chains. These interactions stabilize specific tautomers and affect melting points/solubility. For example, 4-(trifluoromethylphenyl) derivatives form layered structures via N–H···O bonds, enhancing thermal stability .
Q. What computational methods are used to predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Screens against target proteins (e.g., kinases, enzymes) using AutoDock Vina.
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity.
- MD Simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories).
Experimental validation follows via enzymatic assays (e.g., IC₅₀ determination) .
Data Analysis and Validation
Q. How is crystallographic data validated to ensure accuracy in structural reports?
- Methodological Answer :
- R-Factors : Ensure R₁ <5% (high-resolution data) and wR₂ <12%.
- Residual Density Maps : Confirm absence of unmodeled electron density (>±0.3 eÅ⁻³).
- ADP Checks : Validate thermal motion parameters (e.g., Uₑq for non-H atoms <0.05 Ų).
- PLATON Alerts : Address symmetry mismatches or missed hydrogen bonds .
Q. What experimental designs mitigate challenges in isolating stereoisomers during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials to direct stereochemistry.
- Dynamic Resolution : Employ enzymes (e.g., lipases) for kinetic resolution.
- Crystallization-Driven Diastereomerism : Co-crystallize with chiral acids (e.g., tartaric acid).
Monitor via circular dichroism (CD) or polarimetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
